molecular formula C19H25N3O B2602630 2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one CAS No. 2320378-21-8

2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No. B2602630
CAS RN: 2320378-21-8
M. Wt: 311.429
InChI Key: GHJUXAJDKLGGQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a useful research compound. Its molecular formula is C19H25N3O and its molecular weight is 311.429. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

The pyrazole moiety present in the compound is known for its antimicrobial properties. Compounds with a similar structure have shown good antimicrobial potential, particularly against resistant strains of bacteria . This compound could be synthesized and tested for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.

Anti-Tubercular Activity

Pyrazole derivatives have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some compounds have demonstrated potent activity, suggesting that our compound of interest could also be a candidate for anti-tubercular drug development .

Anticancer Research

The structural complexity of the compound, including the pyrazole and isoquinoline moieties, makes it a potential candidate for anticancer research. It could be investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition studies in cancer cell lines could reveal its therapeutic potential .

Anti-Inflammatory Applications

Compounds containing the imidazole ring, which is structurally related to pyrazole, have shown anti-inflammatory properties. Therefore, this compound might also exhibit anti-inflammatory effects, which could be explored through biochemical assays and animal models .

Neuropharmacological Properties

The tetrahydroisoquinoline structure is associated with neuroactive properties. This compound could be researched for its potential effects on the central nervous system, including the treatment of neurological disorders or as a psychoactive substance .

Drug Design and Synthesis

Due to its heterocyclic nature, the compound could serve as a versatile building block in drug design. Its synthesis could lead to the creation of novel drugs with diverse therapeutic applications, especially considering the importance of nitrogen-containing heterocycles in pharmaceuticals .

properties

IUPAC Name

2-ethyl-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-14(5-2)19(23)22-12-15-8-6-7-9-17(15)18(13-22)16-10-20-21(3)11-16/h6-11,14,18H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJUXAJDKLGGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(C2=CC=CC=C2C1)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

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